2-Amino-3-methylpyridine
Overview
Description
2-Amino-3-methylpyridine is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, featuring an amino group at the second position and a methyl group at the third position on the pyridine ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
2-Amino-3-methylpyridine, also known as 2-Amino-3-picoline, is an organic compound that serves as an important intermediate in various chemical reactions . .
Mode of Action
It’s known that the compound can interact with various enzymes and proteins during chemical reactions .
Biochemical Pathways
this compound is involved in various chemical reactions as an intermediate. It’s used in the synthesis of antimicrobial drugs, analgesics, anti-asthma drugs, and anti-HIV drugs . It’s also reported to be a nitric oxide synthase inhibitor . .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it’s involved in. For instance, when used in the synthesis of certain drugs, it contributes to the therapeutic effects of those drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s known to be hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-3-methylpyridine are not fully understood yet. It is known that it can participate in various biochemical reactions due to the presence of an amino group. This amino group can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-defined. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with ammonia in the presence of a catalyst. Another method includes the reduction of 2-nitro-3-methylpyridine using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 2-nitro-3-methylpyridine. This process involves the use of hydrogen gas and a palladium or platinum catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-N-oxide.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can participate in substitution reactions, such as halogenation and alkylation
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions
Major Products:
Oxidation: this compound-N-oxide.
Reduction: Various this compound derivatives.
Substitution: Halogenated or alkylated this compound
Scientific Research Applications
2-Amino-3-methylpyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and as a solvent for carbon nanotubes
Comparison with Similar Compounds
- 2-Amino-4-methylpyridine
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
- 2-Aminopyridine
Comparison: 2-Amino-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the position of the amino and methyl groups can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDQRXPEZUNWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Record name | 2-amino-3-methylpyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051759 | |
Record name | 2-Amino-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603-40-3 | |
Record name | 2-Amino-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1603-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-3-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-picoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=450 | |
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Record name | 2-Pyridinamine, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-3-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2WWD85QY6 | |
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Q1: What is the molecular formula and weight of 2-amino-3-methylpyridine?
A1: The molecular formula of this compound is C6H8N2, and its molecular weight is 108.14 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS). These techniques provide information about the functional groups, connectivity, and fragmentation pattern of the molecule. [, , , , , , ]
Q3: What is known about the thermal stability of this compound and its complexes?
A4: Thermal analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) has been employed to study the thermal stability of this compound and its metal complexes. These studies provide information about the decomposition patterns and thermal events associated with these compounds. [, , ]
Q4: Are there any known catalytic applications of this compound?
A5: While this compound itself is not typically used as a catalyst, its derivatives and metal complexes have shown potential in various catalytic applications. For example, some palladium(II) complexes with this compound as a ligand have been investigated for their catalytic activity. []
Q5: How do structural modifications of this compound affect its coordination behavior?
A6: The position of the methyl substituent on the pyridine ring influences the coordination behavior of this compound with metal ions. Different isomers, such as 2-amino-4-methylpyridine and 2-amino-5-methylpyridine, exhibit distinct coordination modes and form complexes with varying geometries. [, ]
Q6: How do substituents on the 2-amino group affect the properties of this compound derivatives?
A7: Introducing substituents on the 2-amino group of this compound can significantly alter its properties. For instance, acylation of the amino group with groups like acetyl can lead to bidentate coordination with metal ions, forming cyclometalated complexes. []
Q7: What are the main metabolic pathways of this compound in vitro?
A8: In vitro studies using rat and rabbit liver preparations have shown that this compound undergoes N-oxidation, ring hydroxylation, and methyl hydroxylation. [, , , ]
Q8: Are there species differences in the metabolism of this compound?
A9: Yes, species differences have been observed in the metabolism of this compound. Studies using hepatic microsomes and S9 supernatants from different species like rats, rabbits, dogs, and hamsters revealed variations in the formation of specific metabolites. [, ]
Q9: What is the biological activity of this compound and its derivatives?
A10: this compound and its derivatives, particularly its metal complexes, have been investigated for their antimicrobial, antifungal, and enzyme inhibition properties. [, , , , , , , ]
Q10: Have this compound derivatives been incorporated into oligonucleotides?
A11: Yes, this compound ribonucleoside derivatives have been incorporated into triplex-forming oligonucleotides (TFOs). These modifications aim to enhance triplex stability and nuclease resistance. [, ]
Q11: Have computational methods been applied to study this compound and its derivatives?
A12: Density Functional Theory (DFT) calculations have been used to investigate the geometry and electronic structure of this compound complexes. Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis has been employed to predict the drug-likeness properties of some derivatives. [, ]
Q12: What analytical methods are used to characterize this compound and its complexes?
A13: Various analytical techniques are employed to characterize this compound and its complexes, including elemental analysis, conductivity measurements, magnetic susceptibility measurements, IR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography. These methods provide valuable information about the composition, structure, and properties of the compounds. [, , , , , , , , ]
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